molecular formula C9H10ClNO2 B556554 4-Chloro-L-phenylalanine CAS No. 14173-39-8

4-Chloro-L-phenylalanine

Cat. No. B556554
CAS RN: 14173-39-8
M. Wt: 199.63 g/mol
InChI Key: NIGWMJHCCYYCSF-QMMMGPOBSA-N
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Scientific Research Applications

  • Organic Synthesis

  • Agrochemicals

    • This compound is also used in the production of agrochemicals . It serves as a raw material and intermediate in the synthesis of various agrochemicals .
  • Neuroscience

    • 4-Chloro-L-phenylalanine has been used to block serotonin synthesis by inhibiting tryptophan hydroxylase (TPH), which is used to study its behavioral and electrographic effects on epileptic Senegalese baboon (Papio papio) .
  • Biochemistry

    • It has been used as a substrate for Chromobacterium violaceum phenylalanine hydroxylase .
  • Developmental Biology

    • It has been used to incubate sea urchin embryos for immunohistochemistry .
  • Insomnia Treatment

    • 4-Chloro-DL-phenylalanine has been used as a tryptophan hydroxylase 1 (TPH1) inhibitor to treat kras+ male zebrafish to induce insomnia .
  • Serotonin Effect Exploration

    • This compound has been used to feed flies to explore the serotonin effect .
  • Selection of Enterococcus faecalis Transformants

    • It has been used for the selection of Enterococcus faecalis transformants with pESentA32 plasmid .
  • Embryo Examination

    • 4-Chloro-DL-phenylalanine has been used to treat embryos to examine its effect on serotonin .
  • Chemical Research

    • It is used in chemical research due to its unique properties .
  • Material Science

    • 4-Chloro-L-phenylalanine is used in material science as a raw material and intermediate .
  • Insomnia Research

    • 4-Chloro-DL-phenylalanine has been used as a tryptophan hydroxylase 1 (TPH1) inhibitor to treat kras+ male zebrafish to induce insomnia . The specific methods of application or experimental procedures in insomnia research are not detailed in the sources.
  • Serotonin Effect Study

    • This compound has been used to feed flies to explore the serotonin effect . The specific methods of application or experimental procedures in serotonin effect study are not detailed in the sources.
  • Selection of Transformants

    • It has been used for the selection of Enterococcus faecalis transformants with pESentA32 plasmid . The specific methods of application or experimental procedures in the selection of transformants are not detailed in the sources.
  • Embryo Research

    • 4-Chloro-DL-phenylalanine has been used to treat embryos to examine its effect on serotonin . The specific methods of application or experimental procedures in embryo research are not detailed in the sources.

Future Directions

properties

IUPAC Name

(2S)-2-amino-3-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGWMJHCCYYCSF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161813
Record name 4-Chloro-3-phenyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-L-phenylalanine

CAS RN

14173-39-8
Record name 4-Chloro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14173-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenclonine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014173398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-phenyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-phenyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENCLONINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNM151OE2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
A Gloge, J Zoń, Á Kövári, L Poppe… - Chemistry–A European …, 2000 - Wiley Online Library
Several fluoro‐ and chloro‐phenylalanines were found to be good substrates of phenylalanine ammonia‐lyase (PAL/EC 4.3.1.5) from parsley. The enantiomerically pure L‐amino acids …
S Watanabe, MAU Azim, I Nishinaka, I Sasaki… - Organic & …, 2019 - pubs.rsc.org
… 4-Iodo- (9), 4-bromo- (10), and 4-chloro-L-phenylalanine (11) were obtained from Watanabe Chemical Industries. Aluminum-backed sheets (Silica gel 60) were used for analytical TLC. …
Number of citations: 16 pubs.rsc.org
CF Martinez-Farina, AW Robertson, H Yin… - Journal of natural …, 2015 - ACS Publications
… (30 mM), 4-amino-l-phenylalanine (30 mM), 4-bromo-d-phenylalanine (20 mM), 4-bromo-l-phenylalanine (20 mM), 4-chloro-d-phenylalanine (5 mM), 4-chloro-l-phenylalanine (5 mM), 4-…
Number of citations: 27 pubs.acs.org
E Kleisath, RA Marta, S Martens… - The Journal of …, 2015 - ACS Publications
… Experiments were performed on several Phe derivatives including 4-chloro-l-phenylalanine (4Chloro-Phe), 4-nitro-l-phenylalanine (4Nitro-Phe), 3-cyano-l-phenylalanine (3Cyano-Phe), …
Number of citations: 4 pubs.acs.org
RT Carr, S Balasubramanian, PCD Hawkins… - Biochemistry, 1995 - ACS Publications
… that 4-chloro-L-phenylalanine was substituted for L-phenylalanine. Under these conditions no hydroxylation of 4-chloro-L-phenylalanine … 4-Chloro-L-phenylalanine reversibly inhibits …
Number of citations: 50 pubs.acs.org
I Teplán, I MEZO, S JA, J Kovács - 1977 - pascal-francis.inist.fr
Keyword (fr) OCTAPEPTIDE PHASE LIQUIDE TRITIATION REACTION CHIMIQUE SUBSTITUTION ANGIOTENSINE II (ASPARAGINYL-1 DIBROMO-3P, 5P TYROSYL-4 VALYL-5) …
Number of citations: 2 pascal-francis.inist.fr
M Czaja, E Konieczna, B Lammek… - Collection of …, 1993 - cccc.uochb.cas.cz
Eight new compounds were designed, synthesized and bioassayed as a part of our studies on the structure-activity relationship of arginine-vasopresine (AVP) analogs. Tyrosine in …
Number of citations: 3 cccc.uochb.cas.cz
Y Choi, SW Han, JS Kim, Y Jang, JS Shin - Applied Microbiology and …, 2021 - Springer
… amino acids, including l-Phe, l-tryptophan (610% relative to l-Phe), l-tyrosine (12%), 3,4-dihydroxyphenyl-l-alanine (24%), 5-hydroxy-l-tryptophan (l-HTP, 71%), 4-chloro-l-phenylalanine …
Number of citations: 10 link.springer.com
C Delaville, S Navailles, A Benazzouz - Neuroscience, 2012 - Elsevier
… performed in 6-OHDA–lesioned or sham-lesioned rats that have received either an N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4) or 4-chloro-l-phenylalanine (…
Number of citations: 62 www.sciencedirect.com
D Zhang, X Jing, W Zhang, Y Nie, Y Xu - RSC advances, 2019 - pubs.rsc.org
… acids, including L-leucine, L-glutamic acid, L-tyrosine, L-norvaline, L-Phe, L-homophenylalanine, 2-chloro-L-phenylalanine, 3-chloro-L-phenylalanine, and 4-chloro-L-phenylalanine …
Number of citations: 23 pubs.rsc.org

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